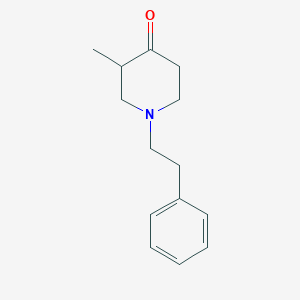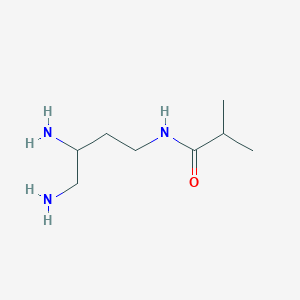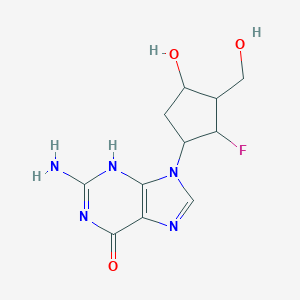![molecular formula C14H21NO4 B143768 N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester CAS No. 1009093-14-4](/img/structure/B143768.png)
N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phthalates and Carbamic Acid Esters Analysis
A review on phthalate esters, which are widely used as plasticizers in food processing and packaging, highlights the evolution of sample preparation and analysis methods over the years. These methods have improved from simple liquid-liquid extraction to more advanced techniques like solid-phase microextraction, indicating a trend towards more sophisticated analytical techniques that could be applicable to carbamic acid esters as well (Harunarashid, Lim, & Harunsani, 2017).
Biodegradation of Carbamate Compounds
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, in soil and groundwater provides insights into microbial degradation pathways. These pathways, including hydroxylation and formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), could offer clues on the environmental fate of related carbamic acid esters (Thornton et al., 2020).
Antioxidant Activities of Hydroxycinnamates
A study on hydroxycinnamates, which are structurally related to carbamic acid esters, discussed their widespread occurrence in plants and their significant in vitro and in vivo antioxidant activities. Such activities are mediated by scavenging of various radicals and reactive oxygen species, indicating potential research applications of carbamic acid esters in antioxidant formulations (Shahidi & Chandrasekara, 2010).
Carcinogenicity and Therapeutic Applications
The carcinogenicity of N-arylhydroxamic acids and their role in initiating carcinogenesis through metabolic biotransformation to electrophilic reactants highlights the importance of understanding the metabolic pathways and potential health impacts of carbamic acid esters and related compounds. This knowledge could inform safety assessments and therapeutic applications (Malejka-Giganti, 1982).
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIHMMMBXBQYNT-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)[C@@H](C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
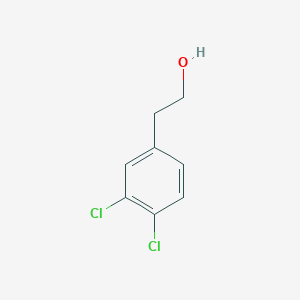

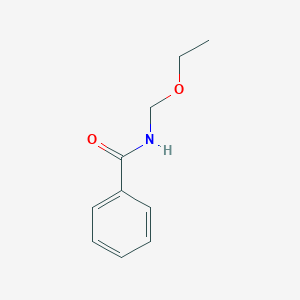
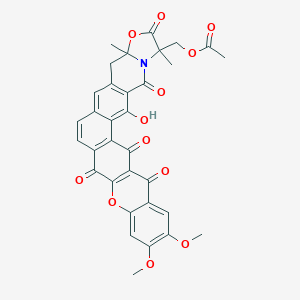

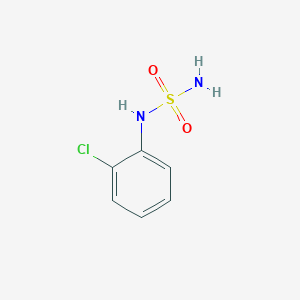
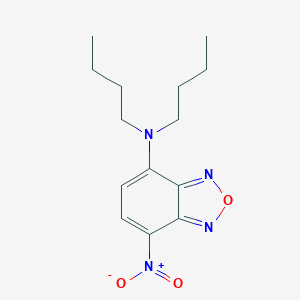

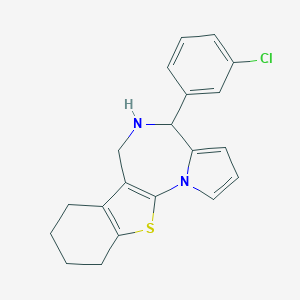
![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)

